molecular formula H3C-(CH2)7-CH3<br>C9H20<br>C9H20 B165478 2,2,5-Trimethylhexane CAS No. 3522-94-9

2,2,5-Trimethylhexane

Cat. No.: B165478
CAS No.: 3522-94-9
M. Wt: 128.25 g/mol
InChI Key: HHOSMYBYIHNXNO-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane and is one of the isomers of nonane. This compound is known for its use as a solvent in various industrial applications due to its chemical stability and relatively low reactivity .

Scientific Research Applications

2,2,5-Trimethylhexane has several applications in scientific research and industry:

    Chemistry: Used as a solvent in organic synthesis and chromatography due to its non-polar nature.

    Biology: Employed in the extraction and purification of biological molecules.

    Medicine: Occasionally used in pharmaceutical formulations as a solvent or excipient.

    Industry: Utilized in the production of lubricants, adhesives, and coatings.

Safety and Hazards

2,2,5-Trimethylhexane is a flammable liquid. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of a spill or leak, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Mechanism of Action

Target of Action

2,2,5-Trimethylhexane is a type of alkane . Alkanes are major components of natural gas and petroleum. They are primarily used as fuels and lubricants. The primary targets of alkanes like this compound are typically combustion reactions where they are oxidized to produce energy .

Mode of Action

As an alkane, this compound primarily undergoes combustion reactions. In the presence of oxygen and heat, it reacts to form carbon dioxide and water, releasing energy in the process. This energy can be harnessed for various purposes, such as powering engines or heating homes .

Biochemical Pathways

The primary biochemical pathway involving this compound is its combustion. This process involves the breaking of C-C and C-H bonds in the alkane and the formation of new O=C=O and O-H bonds in carbon dioxide and water, respectively .

Result of Action

The combustion of this compound results in the release of energy, which can be harnessed for various purposes. The byproducts of this reaction, carbon dioxide and water, are released into the environment .

Action Environment

The action of this compound is heavily influenced by environmental factors. Adequate oxygen supply is necessary for its combustion. Temperature is another crucial factor, as combustion reactions are typically initiated only at high temperatures. The presence of a spark or flame is often required to start the combustion of this compound .

Biochemical Analysis

Biochemical Properties

2,2,5-Trimethylhexane plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by dissolving them, which facilitates biochemical reactions. The nature of these interactions is typically non-specific, as this compound does not form covalent bonds with biomolecules but rather interacts through van der Waals forces and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on its concentration and exposure duration. At low concentrations, it may not significantly impact cell function. At higher concentrations, this compound can disrupt cell membranes due to its hydrophobic nature, leading to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, causing increased membrane fluidity and permeability. This can lead to enzyme inhibition or activation, depending on the specific enzymes involved. Additionally, changes in gene expression may occur as a secondary effect of membrane disruption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including chronic membrane disruption and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while at higher doses, it can cause significant toxic effects. These effects include liver and kidney damage, as well as neurotoxicity. Threshold effects are observed, with toxicity becoming apparent at concentrations above a certain level .

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and elimination from the body. It is metabolized primarily in the liver by cytochrome P450 enzymes, which oxidize the compound to more water-soluble metabolites that can be excreted in urine. This metabolic process can affect metabolic flux and alter levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its hydrophobic nature. It readily diffuses across cell membranes and accumulates in lipid-rich tissues. Transporters and binding proteins are not significantly involved in its distribution, as passive diffusion is the primary mode of transport .

Subcellular Localization

This compound localizes primarily within the lipid bilayers of cell membranes and lipid droplets within cells. Its activity and function are influenced by its localization, as it can disrupt membrane integrity and fluidity. There are no specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexane can be synthesized through the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under high pressure and moderate temperatures to ensure optimal yield .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound can be isolated through fractional distillation and further purified using various separation techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    2,2,4-Trimethylpentane: Another branched alkane with similar solvent properties but a different molecular structure.

    2,3,4-Trimethylpentane: Similar in terms of chemical stability and industrial applications.

Uniqueness: 2,2,5-Trimethylhexane is unique due to its specific branching pattern, which influences its boiling point, solubility, and reactivity compared to other isomers. This distinct structure makes it particularly suitable for certain industrial applications where specific solvent properties are required .

Properties

IUPAC Name

2,2,5-trimethylhexane
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InChI

InChI=1S/C9H20/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3
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InChI Key

HHOSMYBYIHNXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID0073326
Record name Hexane, 2,2,5-trimethyl-
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Molecular Weight

128.25 g/mol
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Physical Description

Colorless liquid. Pungent, acrid odor.
Record name 2,2,5-Trimethylhexane
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Vapor Pressure

16.6 [mmHg]
Record name 2,2,5-Trimethylhexane
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CAS No.

3522-94-9
Record name 2,2,5-Trimethylhexane
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Record name 2,5-Trimethylhexane
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Record name Hexane, 2,2,5-trimethyl-
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Record name 2,2,5-TRIMETHYLHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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